molecular formula C25H18F5NO4 B2446328 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 269398-94-9

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid

Cat. No.: B2446328
CAS No.: 269398-94-9
M. Wt: 491.414
InChI Key: HCBMYXPXBOUBBR-GFCCVEGCSA-N
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Description

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H18F5NO4 and its molecular weight is 491.414. The purity is usually 95%.
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Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F5NO4/c26-20-17(21(27)23(29)24(30)22(20)28)9-12(10-19(32)33)31-25(34)35-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2,(H,31,34)(H,32,33)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMYXPXBOUBBR-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(perfluorophenyl)butanoic acid, commonly referred to as Fmoc-β-amino acid, is a compound of significant interest in the fields of organic chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H18_{18}N2_2O5_5
  • Molecular Weight : 354.36 g/mol
  • CAS Number : 200335-41-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group which is crucial in peptide synthesis, allowing for the selective protection of amino groups during chemical reactions.

The biological activity of this compound primarily revolves around its role in peptide synthesis. The Fmoc group protects the amino group from undesired reactions, facilitating the formation of peptides through the following processes:

  • Synthesis of Peptides : Utilized in the Arndt-Eistert protocol for synthesizing enantiomerically pure β-amino acids.
  • Enzyme Interactions : The compound can interact with various enzymes, influencing their activity and stability during biochemical reactions.

Antimicrobial Properties

Research has indicated that Fmoc-protected β-amino acids exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at specific concentrations, it can induce apoptosis in cancer cells without significantly affecting normal cells.

Case Studies and Research Findings

  • Peptide Antibiotics : In one study, this compound was incorporated into peptides designed to target Mycobacterium tuberculosis. The modified peptides demonstrated increased efficacy against resistant strains compared to unmodified counterparts .
  • Type III Secretion System Inhibition : A dissertation highlighted that high concentrations of related compounds resulted in significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Fmoc-β-alanineFmoc-β-alanine structureAntimicrobial
Boc-protected β-amino acidsBoc structureUsed in peptide synthesis
Fmoc-GlycineFmoc-Glycine structureAnticancer properties

The comparison illustrates that while Fmoc derivatives share similar applications in peptide synthesis, their specific biological activities can vary significantly based on structural modifications.

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